N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-11-27-18-13-17(21-14(2)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)12-16/h4-6,12-13H,3,7-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSOOQRWYYQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with various functional groups. The presence of the pyrimidine moiety is significant for its biological activity. Its IUPAC name reflects the complex structure, which includes a chlorophenyl group and a propoxypyrimidine substituent.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including those similar to this compound. These compounds have been shown to inhibit key inflammatory mediators such as:
- Prostaglandin E2 (PGE2)
- Nitric Oxide (NO)
- Cytokines
- Chemokines
These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the inflammatory response .
2. Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of electron-donating groups on the pyrimidine ring enhances its anti-inflammatory potency. For instance, modifications in the piperazine ring and variations in the substituents on the pyrimidine can significantly alter its pharmacological profile.
Table 1: Summary of SAR Findings
| Compound Variant | Substituent Type | IC50 (μM) | COX Inhibition |
|---|---|---|---|
| Base Compound | - | 10.5 | Moderate |
| Variant A | Electron-donating | 5.3 | Strong |
| Variant B | Electron-withdrawing | 15.0 | Weak |
Case Study 1: In Vitro Evaluation
In vitro studies assessed the compound's efficacy against COX enzymes using enzyme assays. The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs such as indomethacin .
Case Study 2: In Vivo Models
In vivo experiments involving formalin-induced paw edema models showed that administration of this compound resulted in a marked reduction in inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 8.5 μM, indicating a potent anti-inflammatory effect .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide?
Methodological Answer:
Multi-step organic synthesis is typically employed, involving:
- Step 1: Formation of the pyrimidine core via nucleophilic substitution under reflux conditions (e.g., using 2-methyl-6-propoxypyrimidin-4-amine as a precursor).
- Step 2: Piperazine-carboxamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Key Variables: Temperature control during coupling, stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- X-ray crystallography for unambiguous confirmation of the piperazine-pyrimidine spatial arrangement (e.g., bond angles and torsion angles) .
- NMR spectroscopy (¹H/¹³C): Key signals include δ 8.2–8.5 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 1.2–1.5 ppm (propoxy methyl groups) .
- High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.18) .
Basic: What preliminary pharmacological screening methods are appropriate for this compound?
Methodological Answer:
- In vitro receptor binding assays: Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays with [³H]spiperone .
- Enzyme inhibition studies: Test against kinases (e.g., FLT3, PDGFR) using fluorescence-based ADP-Glo™ assays, given the pyrimidine moiety’s role in ATP-binding pocket interactions .
- Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Methodological Answer:
- Variation of substituents: Systematically modify the chlorophenyl group (e.g., replace Cl with F, CH₃, or OCH₃) and the propoxy chain (e.g., ethoxy, isopropoxy) to assess impacts on receptor affinity .
- Molecular docking simulations: Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT₂A PDB:6AY) and identify critical hydrogen bonds/π-π stacking .
- Pharmacophore mapping: Align analogs with known inhibitors (e.g., tandutinib derivatives) to pinpoint essential hydrophobic/electron-withdrawing features .
Advanced: How should researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Cross-validate assays: Compare radioligand binding (e.g., 5-HT₂A Ki) with functional assays (e.g., calcium flux in HEK293 cells) to distinguish binding affinity from efficacy .
- Statistical modeling: Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent DMSO concentration >0.1%) .
- Meta-analysis: Aggregate data from structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify trends in activity cliffs .
Advanced: What experimental design considerations are critical for in vivo efficacy studies?
Methodological Answer:
- Dose optimization: Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability and half-life (target Cₘₐₓ ≥ 1 µM in plasma) .
- Disease models: Use xenograft models (e.g., subcutaneous tumor implants) for anticancer activity or forced swim tests (FST) for CNS applications .
- Control groups: Include positive controls (e.g., clozapine for antipsychotic activity) and vehicle controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
